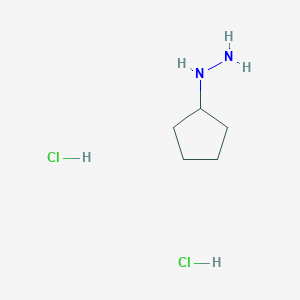

Cyclopentylhydrazine dihydrochloride

Cat. No. B1592185

M. Wt: 173.08 g/mol

InChI Key: FPQRIFDTYLBNHV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06326495B2

Procedure details

Cyclopentanol (6.127 kg, 71.1 moles) and triphenylphosphine (18.667 kg, 71.25 moles) were dissolved in tetrahydrofuran (40 gal) in a clean and dry, nitrogen purged 100 gallon tank and the reaction mixture was cooled to 5° C. A solution of di-t-butyl azodicarboxylate (14.9 kg, 64.7 moles) in tetrahydrofuran (36 L) was added over about 2 hours keeping the temperature <6° C. The reaction was allowed to stir for 5 hours as the temperature was allowed to slowly increase to 20-25° C. 6N HCl (26.5 L) was added to the reaction which was at 20° C. The reaction was allowed to stir 24 hours at 20-25° C. at which point the starting material had reacted. Water (10 gal, 37.85 L) was added and the tetrahydrofuran was removed by vacuum distillation. During the concentration, triphenylphosphine oxide precipitated and an additional 20 gal (75.7 L) of water was added. The reaction was cooled and methylene chloride (30 gal, 113.6 L) was added. The layers were separated and the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The aqueous was distilled to remove water. As the volume was reduced, isopropanol (3×20 gal (75.7 L)) was added to azeotrope the residual water. The resulting slurry was filtered and the solids were vacuum oven dried to give 7.682 kg (68.6% of theoretical) over multiple crops. This material was characterized to be the dihydrochloride salt; mp 189-194° C.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1(O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:26](C(OC(C)(C)C)=O)=[N:27]C(OC(C)(C)C)=O.[ClH:42].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>O1CCCC1.O>[ClH:42].[ClH:42].[CH:1]1([NH:26][NH2:27])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5.6,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.127 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)O

|

|

Name

|

|

|

Quantity

|

18.667 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

14.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

36 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

26.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

|

Step Five

|

Name

|

|

|

Quantity

|

37.85 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 5 hours as the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nitrogen purged 100 gallon tank

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature <6° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly increase to 20-25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was at 20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir 24 hours at 20-25° C. at which point the starting material

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed by vacuum distillation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

During the concentration, triphenylphosphine oxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an additional 20 gal (75.7 L) of water was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methylene chloride (30 gal, 113.6 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

aqueous was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

isopropanol (3×20 gal (75.7 L)) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting slurry was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 7.682 kg (68.6% of theoretical) over multiple crops

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |